molecular formula C25H26N4O B3818871 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No. B3818871
M. Wt: 398.5 g/mol
InChI Key: QHZNSWMDUMDVPT-UHFFFAOYSA-N
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Description

Pyrazole-based compounds are known for their diverse pharmacological effects . They are one of the most studied groups of compounds among the azole family . They are considered privileged scaffolds in medicinal chemistry .


Synthesis Analysis

Solvothermal reactions of the flexible, pyrazole-based ligand with late transition metal ions allowed the isolation of coordination compounds . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Chemical Reactions Analysis

While specific chemical reactions involving the requested compound were not found, pyrazole systems are found in a variety of chemical reactions .

Future Directions

Further structural optimization of pyrazole derivatives could lead to improved production and quality control of monoclonal antibodies . Pyrazole systems have attracted more attention due to their interesting pharmacological properties .

properties

IUPAC Name

3-benzhydryl-5-[(1,5-dimethylpyrazol-4-yl)methyl]-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O/c1-18-21(15-26-28(18)2)16-29-14-13-23-22(17-29)25(27-30-23)24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,15,24H,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZNSWMDUMDVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN2CCC3=C(C2)C(=NO3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Reactant of Route 2
5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Reactant of Route 3
5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Reactant of Route 4
Reactant of Route 4
5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Reactant of Route 5
5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Reactant of Route 6
5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

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